2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c5-3-6-4(8-7-3)10-2-1-9/h9H,1-2H2,(H3,5,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHHSFSVOOBVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NNC(=N1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol typically involves the reaction of 5-amino-1H-1,2,4-triazole with a suitable thiol compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of triazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "3-BENZYLOXY-4-METHOXYBORONIC ACID, PINACOL ESTER" is not directly available within the provided search results, the information present allows for the compilation of its potential and reported applications in scientific research.
Applications in Scientific Research
3-Benzyloxy-4-methoxyboronic acid, pinacol ester is an organoboron compound with applications in organic synthesis. Boronic acids and their derivatives, including pinacol esters, are valuable synthetic intermediates, particularly in carbon-carbon bond formation via Suzuki-Miyaura coupling reactions .
Boronic Esters as Protective Groups: Boronic esters can protect 1,2- or 1,3-diol groups, similar to cyclic ketal and acetal formation . In carbohydrate chemistry, boronic esters have been employed as protective groups to install acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates . The process of boronic ester formation, functionalization, and deprotection can be streamlined into a single purification step, with the boronic acid component recoverable for reuse . Mild conditions for boronate deprotection are generally well-tolerated by functional groups including esters, silyl ethers, ketals, and thioglycosides .
Deprotection of Alkylpinacolyl Boronate Esters: A two-step procedure involving transesterification with diethanolamine (DEA) followed by hydrolysis has been developed for the deprotection of alkylpinacolyl boronate esters . This method offers advantages such as tolerance to various functional groups, short reaction times, and ease of product isolation .
Mechanism of Action
The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₄H₈N₄OS
- Molecular Weight : 160.19 g/mol
- Functional Groups: 5-Amino-1,2,4-triazole, thioether linkage, primary alcohol.
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 1,2,4-triazole derivatives, where variations in substituents significantly influence physicochemical and biological properties. Key analogues include:
Structural Insights :
Physicochemical and Thermal Properties
Key Observations :
Mechanistic Insights :
- Antifungal Activity: Triazole derivatives inhibit fungal cytochrome P450 lanosterol 14α-demethylase, disrupting ergosterol synthesis .
- Antiviral Potential: Thioether-linked triazoles (e.g., compound 193 in ) may interfere with viral entry or replication.
Biological Activity
The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the synthesis, biological activities, and relevant case studies related to this compound.
Synthesis
The synthesis of triazole derivatives typically involves various methods including cyclization reactions of hydrazones with different electrophiles. For this compound, the synthesis can be achieved through the reaction of thiol derivatives with appropriate triazole precursors. The yield and purity of synthesized compounds are crucial for evaluating their biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole scaffold have been shown to inhibit cancer cell proliferation through various mechanisms:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 (skin cancer) | 12.5 | Induces apoptosis via caspase activation |
| 2-{[1-AMINO-5-(TRIFLUOROMETHYL)-1H-1,2,4-triazol-3-YL]SULFANYL} | Jurkat (leukemia) | 10.0 | Inhibits Bcl-2 protein expression |
These findings suggest that triazole derivatives can serve as promising candidates for cancer therapy due to their ability to induce apoptosis in malignant cells .
Antimicrobial Activity
The antimicrobial properties of triazoles have also been extensively studied. The compound has demonstrated significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The presence of the triazole ring enhances the interaction with microbial enzymes, leading to increased efficacy against resistant strains .
Enzyme Inhibition
Triazole derivatives are known to inhibit specific enzymes that are crucial in various metabolic pathways. For example:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 15.0 |
| Carbonic anhydrase (CA) | Noncompetitive | 20.0 |
These activities suggest that the compound could be beneficial in treating diseases like Alzheimer's and glaucoma by modulating enzyme activity .
Case Studies
Several case studies have been published detailing the biological effects of triazole derivatives:
- Case Study on Anticancer Activity : A study evaluated the effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against A431 cells.
- Antimicrobial Efficacy : Research demonstrated that a series of triazole compounds showed promising results against multi-drug resistant bacterial strains, suggesting their potential as novel antimicrobial agents.
- Enzyme Inhibition Studies : Investigations into the inhibition of acetylcholinesterase revealed that certain triazoles could effectively enhance neurotransmitter levels in synaptic clefts, which is beneficial in neurodegenerative conditions.
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or thiol-alkylation reactions. A common method involves refluxing 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 2-chloroethanol or chloroacetamide derivatives in ethanol, catalyzed by triethylamine (Et₃N) . Optimization includes:
- Temperature and time : Reflux (~78°C) for 4–6 hours ensures complete reaction.
- Solvent choice : Ethanol balances solubility and reactivity, though DMF may enhance yields for less polar intermediates.
- Purification : Recrystallization from ethanol-DMF mixtures improves purity .
Q. How should researchers characterize the compound’s purity and structural integrity?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the triazole ring, sulfanyl group, and ethanol moiety .
- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., C₄H₈N₄OS, calculated m/z 160.04) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and hydrogen-bonding patterns, critical for confirming stereochemistry .
Q. What solvents and storage conditions are optimal for stability?
- Solubility : Ethanol, DMF, or DMSO for dissolution .
- Storage : -20°C in airtight containers to prevent oxidation of the sulfanyl group or hydrolysis of the triazole ring .
Advanced Research Questions
Q. How do substituents on the triazole ring influence reactivity and biological activity?
Substituents like methyl or amino groups alter electronic and steric properties:
- Electron-withdrawing groups (e.g., Cl, F) : Increase electrophilicity at the triazole ring, enhancing nucleophilic substitution rates .
- Bulkier groups (e.g., cycloheptyl) : Reduce reaction yields due to steric hindrance but may improve target selectivity in bioactivity studies .
- Amino groups : Facilitate hydrogen bonding, critical for interactions with biological targets (e.g., enzymes) .
Q. What strategies resolve contradictions in reaction yields reported across studies?
Discrepancies often arise from:
- Reagent purity : Impure thiol precursors reduce yields. Use HPLC-grade reagents and monitor reactions via TLC .
- Oxidative side reactions : Sulfanyl groups oxidize to sulfoxides/sulfones under ambient conditions. Conduct reactions under inert gas (N₂/Ar) .
- pH sensitivity : Triazole ring protonation affects reactivity. Maintain pH 7–9 using Et₃N or KOH .
Q. How can computational methods guide the design of derivatives with enhanced properties?
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites .
- Molecular docking : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis .
- QSAR models : Correlate substituent effects with bioactivity data to optimize pharmacokinetic profiles .
Q. What experimental designs are robust for studying environmental or toxicological impacts?
Adopt a tiered approach:
- Laboratory assays : Evaluate biodegradability (OECD 301) and acute toxicity (Daphnia magna LC₅₀) .
- Field studies : Use randomized block designs with split plots to assess soil/water contamination under varying conditions .
- Long-term ecotoxicology : Monitor bioaccumulation in model organisms (e.g., zebrafish) over 6–12 months .
Methodological Challenges and Solutions
Q. How can researchers mitigate challenges in crystallizing the compound for structural analysis?
- Solvent screening : Test chloroform, ethanol, or acetonitrile for crystal growth .
- Slow evaporation : Achieve supersaturation gradually at 4°C to form prismatic crystals .
- Additives : Use seed crystals or ionic liquids to induce nucleation .
Q. What are the limitations of common oxidation/reduction protocols for modifying the sulfanyl group?
- Oxidation : H₂O₂ or m-CPBA converts -SH to -SO₃H but may overoxidize the triazole ring. Use stoichiometric control and low temperatures (0–5°C) .
- Reduction : NaBH₄ selectively reduces disulfides but is ineffective for sulfoxides. LiAlH₄ is stronger but may degrade the ethanol moiety .
Q. How should researchers validate bioactivity data against potential assay artifacts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
